![molecular formula C8H6N2O4 B13877353 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the use of robust and scalable synthetic routes. These methods typically employ readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyfuro[2,3-c]pyridine-4-carboxamides: These compounds are known for their potential as phosphodiesterase type 4 (PDE4) inhibitors and are investigated for the treatment of asthma.
Pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds exhibit various biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid stands out due to its unique structure and the specific biological activities it exhibits
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
7-methoxyfuro[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-13-5-4-7(10-3-2-9-4)14-6(5)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
CZHBBMAGCPHXJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=NC=CN=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


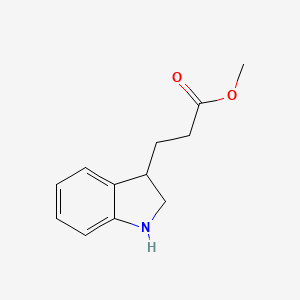



![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
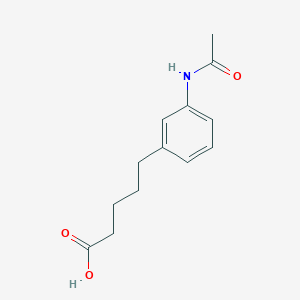
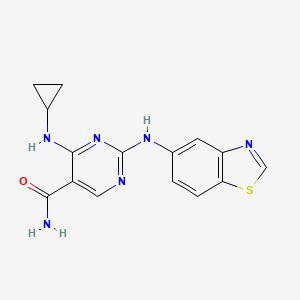


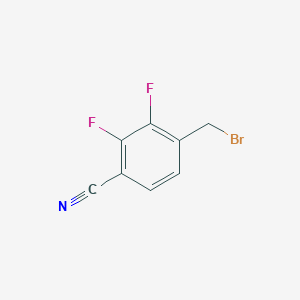

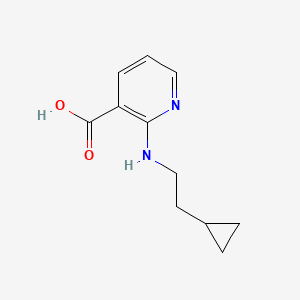
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
